Mcl-1/bcl-2-IN-3

Apoptosis Bcl-2 family Dual inhibitor

Mcl-1/bcl-2-IN-3 (Compound is a synthetic small-molecule dual inhibitor that simultaneously binds the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell Lymphoma 2 (Bcl-2) with micromolar-range affinity. It emerged from a medicinal chemistry program aimed at converting nonselective Bcl-2 family ligands into selective proteolysis-targeting chimeras (PROTACs).

Molecular Formula C27H25BrN2O5S
Molecular Weight 569.47
CAS No. 2163793-55-1
Cat. No. B2761401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1/bcl-2-IN-3
CAS2163793-55-1
Molecular FormulaC27H25BrN2O5S
Molecular Weight569.47
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O
InChIInChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31)
InChIKeyHZZXWFWVQWMGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Mcl-1/bcl-2-IN-3 (CAS 2163793-55-1): A Defined Dual Mcl-1/Bcl-2 Inhibitor for Apoptosis Research and Chemical Biology Tool Development


Mcl-1/bcl-2-IN-3 (Compound 2) is a synthetic small-molecule dual inhibitor that simultaneously binds the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell Lymphoma 2 (Bcl-2) with micromolar-range affinity. It emerged from a medicinal chemistry program aimed at converting nonselective Bcl-2 family ligands into selective proteolysis-targeting chimeras (PROTACs) [1]. The compound belongs to a proprietary acenaphtho-heterocycle series disclosed in patent literature as part of a broader class of Mcl-1/Bcl-2 dual inhibitors [2]. Its primary utility lies in oncology target engagement studies, PROTAC precursor development, and as a control compound for dissecting the differential roles of Mcl-1 and Bcl-2 in apoptosis networks.

Procurement Risk Alert: Why Mcl-1/bcl-2-IN-3 Cannot Be Replaced by Generic Mcl-1 or Bcl-2 Single-Target Inhibitors


Interchanging Mcl-1/bcl-2-IN-3 with a single-target Mcl-1 inhibitor (e.g., S63845, A-1210477) or a Bcl-2-selective agent (e.g., venetoclax) fails to recapitulate the dual inhibition profile required for studies where both proteins contribute to resistance [1]. The compound's simultaneous engagement of Mcl-1 and Bcl-2 at defined IC50 ratios (5.95 μM and 4.78 μM, respectively) is non-trivial to replicate by combining two separate inhibitors, as pharmacokinetic discordance and off-target cooperativity can confound experimental outcomes. Even within its own chemical series, subtle structural modifications produce divergent selectivity windows—MCL-1/BCL-2-IN-2 (Nap-1) exhibits lower IC50 values on both targets (4.45 μM Mcl-1, 3.18 μM Bcl-2) , meaning that potency differences alone do not dictate the appropriate tool compound selection. This evidence guide provides the quantitative comparator data needed to justify compound-specific procurement decisions.

Procurement Evidence Table: Head-to-Head Quantitative Differentiation of Mcl-1/bcl-2-IN-3 from Closest Analogs


Dual Mcl-1/Bcl-2 Inhibition Potency Profile of Mcl-1/bcl-2-IN-3 vs. MCL-1/BCL-2-IN-2 (Nap-1)

Mcl-1/bcl-2-IN-3 (Compound 2) inhibits Mcl-1 with an IC50 of 5.95 μM and Bcl-2 with an IC50 of 4.78 μM in ELISA-based binding assays. Its closest structural congener from the same series, MCL-1/BCL-2-IN-2 (Nap-1), exhibits IC50 values of 4.45 μM for Mcl-1 and 3.18 μM for Bcl-2 under identical assay conditions [1]. This demonstrates that Mcl-1/bcl-2-IN-3 is marginally less potent on both targets but maintains a comparable dual inhibition ratio (Mcl-1/Bcl-2 IC50 ratio: ~1.24 for IN-3 vs. ~1.40 for IN-2). The modest potency shift is attributed to the specific substitution pattern on the acenaphtho-heterocycle core and is relevant when selecting a tool compound that balances target engagement with potential off-target minimization.

Apoptosis Bcl-2 family Dual inhibitor SAR

Selectivity Differentiation: Mcl-1/bcl-2-IN-3 vs. Bcl-2-Selective Venetoclax and Mcl-1-Selective S63845

Venetoclax (ABT-199) is a Bcl-2-selective inhibitor with a Ki of <0.01 nM against Bcl-2 and no measurable activity against Mcl-1 (>4800-fold selectivity over Bcl-xL and Bcl-w, and inactive on Mcl-1) . Conversely, S63845 is a highly selective Mcl-1 inhibitor with a Ki of ~0.4 nM for Mcl-1 and minimal Bcl-2 engagement [2]. Mcl-1/bcl-2-IN-3 provides dual inhibition of both targets (IC50 5.95 μM Mcl-1, 4.78 μM Bcl-2), filling a distinct niche not addressed by these highly selective clinical-stage agents. While its absolute potency is lower, its dual-target profile is essential for experimental paradigms where both Mcl-1 and Bcl-2 must be simultaneously inhibited to overcome compensatory resistance mechanisms.

Selectivity profiling Bcl-2 family Venetoclax S63845

PROTAC Derivatization Potential: Mcl-1/bcl-2-IN-3 as a Parent Ligand vs. Nap-1 and S1-6 in Targeted Protein Degradation

Mcl-1/bcl-2-IN-3 (Compound 2) served as one of the nonselective target-binding ligands from which selective PROTAC degraders were designed. The parent study reported that PROTACs derived from the dual inhibitors S1-6 and Nap-1 achieved DC50 values of 0.7 μM (Mcl-1 degradation, C3) and 3.0 μM (Bcl-2 degradation, C5), respectively [1]. While IN-3 itself was not directly converted into a PROTAC in the published study, its structural similarity to Nap-1 (the parent ligand for the Bcl-2-degrading PROTAC C5) positions it as a candidate for PROTAC development. Its slightly higher IC50 values relative to Nap-1 may offer a different degradation efficiency window, potentially reducing hook-effect issues in PROTAC design. This structural relationship provides a rational basis for selecting IN-3 as a starting ligand in degradation-focused projects.

PROTAC Targeted protein degradation Mcl-1 Bcl-2

Chemical Scaffold Distinctiveness: Acenaphtho-Heterocycle Core of Mcl-1/bcl-2-IN-3 vs. Indole/Indazole-Based Dual Inhibitors

Mcl-1/bcl-2-IN-3 features a tricyclic acenaphtho-heterocycle core (1H-benzo[de]isoquinoline-1,3(2H)-dione) substituted with a 4-bromophenyl thioether and a methyl pentanoate side chain, as defined in patent US 2020/0299285 A1 [1]. This scaffold is structurally distinct from the indole and indazole-based dual Mcl-1/Bcl-2 inhibitors described in recent scaffold-hopping campaigns [2]. The acenaphtho core confers a different three-dimensional orientation of the key pharmacophoric elements compared to indole-core inhibitors, which may translate into differential off-target profiles and metabolic stability. While direct selectivity data against Bcl-xL for IN-3 are not publicly disclosed, the patent describes this chemotype as part of a series that includes both Mcl-1-selective and Mcl-1/Bcl-2 dual inhibitors, suggesting rational control over selectivity through peripheral substitution.

Scaffold hopping Acenaphtho-heterocycle Medicinal chemistry Patent

Recommended Research Applications and Procurement Scenarios for Mcl-1/bcl-2-IN-3 Based on Quantitative Evidence


Dual Target Engagement Control in Apoptosis Signaling Studies

When investigating the compensatory upregulation of Mcl-1 in Bcl-2-inhibited cancer cells, Mcl-1/bcl-2-IN-3 serves as a critical dual-inhibition control that single-target agents cannot provide. Its balanced IC50 values (5.95 μM Mcl-1, 4.78 μM Bcl-2) allow simultaneous blockade of both anti-apoptotic arms, enabling researchers to dissect the relative contributions of each protein to cell survival [1]. This application is supported by direct evidence that Mcl-1 overexpression is a known resistance mechanism to Bcl-2-selective inhibitors such as venetoclax .

PROTAC Precursor and Degrader Development Starting Point

As a parent ligand from the same chemical series that yielded successful PROTACs (C3 targeting Mcl-1 with DC50 0.7 μM; C5 targeting Bcl-2 with DC50 3.0 μM), IN-3 offers a structurally validated starting point for linker conjugation [1]. Its methyl pentanoate side chain provides a convenient synthetic handle for derivatization, making it suitable for medicinal chemistry teams developing novel heterobifunctional degraders.

Scaffold-Specific SAR Expansion in Dual Bcl-2 Family Inhibitor Programs

For drug discovery programs seeking to diversify their chemical matter beyond indole and indazole cores, IN-3 provides an acenaphtho-heterocycle scaffold covered by University of Maryland patent filings [2]. Its structural divergence from the Drennen et al. indazole series [3] offers opportunities to explore alternative selectivity profiles and metabolic stability characteristics.

In Vitro Selectivity Profiling Reference for Novel Dual Inhibitor Candidates

When screening new dual Mcl-1/Bcl-2 inhibitor candidates, IN-3 can be included as a reference compound with well-defined dual inhibition parameters. Its IC50 values of 5.95 μM (Mcl-1) and 4.78 μM (Bcl-2) provide a benchmark against which novel compounds' potency and selectivity can be assessed under standardized ELISA conditions [1].

Quote Request

Request a Quote for Mcl-1/bcl-2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.